molecular formula C36H33N5O2 B14115272 (2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol

(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol

Cat. No.: B14115272
M. Wt: 567.7 g/mol
InChI Key: DOKZLKDGUQWMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol is a synthetically designed, complex small molecule intended for research and development purposes. Its structure incorporates several pharmacologically significant motifs, including a purine core, a biphenylmethyl group, and a (2S)-2-amino-3-phenyl-1-propanol side chain. Compounds featuring similar structural elements, such as the 3-phenyl-1-propanol moiety, are frequently investigated in medicinal chemistry for their potential biological activities . The biphenyl system is a privileged scaffold in drug discovery, found in numerous bioactive molecules and marketed drugs, and is known to contribute to target binding and potency across various target classes . The specific mechanism of action, binding affinity, and primary research applications for this particular compound are areas of active investigation. Researchers are exploring its potential as a valuable tool compound in biochemical assay development, high-throughput screening, and as a lead structure in the study of various disease pathways. The stereochemistry at the (2S) position is a critical determinant of its biological interactions and is strictly controlled during synthesis. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate laboratory precautions and in accordance with all applicable regulations.

Properties

Molecular Formula

C36H33N5O2

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol

InChI

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)

InChI Key

DOKZLKDGUQWMSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into three modular components:

  • Purine core : 2,6-Dichloropurine serves as the scaffold for functionalization at C2, C6, and N9 positions.
  • C2 substituent : 2,3-Dihydro-1H-inden-5-ol, introduced via nucleophilic substitution.
  • C6 substituent : (2S)-2-Amino-3-phenylpropanol, installed through SNAr (nucleophilic aromatic substitution).
  • N9 substituent : 4-Biphenylylmethanol, coupled via Mitsunobu reaction.

Stepwise Synthetic Protocol

Synthesis of 2,6-Dichloropurine Derivatives

The purine core is functionalized sequentially, beginning with protection of the N9 position to direct regioselectivity.

THP Protection of 2,6-Dichloropurine

2,6-Dichloropurine is treated with dihydropyran in the presence of pyridinium p-toluenesulfonate (PPTS) to form the N9-tetrahydropyran (THP)-protected intermediate. This step ensures subsequent substitutions occur at C2 and C6.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Dihydropyran, PPTS DCM 25°C 12 h 92%
C6 Substitution with (2S)-2-Amino-3-phenylpropanol

The THP-protected purine undergoes SNAr with (2S)-2-amino-3-phenylpropanol in dimethylformamide (DMF) under basic conditions.

Procedure

  • THP-protected purine (1.0 equiv) and (2S)-2-amino-3-phenylpropanol (2.0 equiv) are dissolved in DMF.
  • Triethylamine (TEA, 3.0 equiv) is added, and the mixture is stirred at 60°C for 16 h.
  • The product is isolated via column chromatography (CH2Cl2:MeOH, 9:1).

Characterization

  • 1H NMR (DMSO-d6) : δ 8.54 (d, J = 5.3 Hz, 1H, purine-H), 7.49 (m, 5H, phenyl-H), 5.21 (s, 1H, -NH-).
  • LC-MS : [M + H]+ = 456.2.
C2 Substitution with 2,3-Dihydro-1H-inden-5-ol

The C2-chloro group is displaced by 2,3-dihydro-1H-inden-5-ol under microwave-assisted conditions.

Optimized Conditions

Reagent Solvent Temperature Time Yield
Inden-5-ol, K2CO3 DMF 120°C 30 min 85%

Mechanistic Insight
Deprotonation of the indenol by K2CO3 generates a potent nucleophile, facilitating aromatic substitution at C2.

N9 Functionalization via Mitsunobu Reaction

The THP group is cleaved with HF/pyridine, exposing the N9 position for alkylation with 4-biphenylylmethanol.

Mitsunobu Protocol

  • Deprotected purine (1.0 equiv), 4-biphenylylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF.
  • The reaction proceeds at 25°C for 12 h.
  • Purification by silica gel chromatography (hexane:EtOAc, 4:1) yields the final product.

Key Data

  • Yield : 78%.
  • 13C NMR : δ 135.2 (purine-C2), 138.4 (biphenyl-C).

Structural Validation and Purity Assessment

Spectroscopic Analysis

  • FT-IR : Peaks at 3360 cm−1 (-NH stretch) and 1330 cm−1 (C-O-C ether).
  • 1H NMR : Integration confirms the absence of residual solvents (e.g., DMSO at δ 2.50).
  • HPLC Purity : 98% (C18 column, MeCN:H2O gradient).

Comparative SAR Insights

Modifications at N9 (e.g., replacing biphenyl with smaller groups) reduce antimicrobial efficacy, as observed in analogous compounds. For instance, removing the biphenyl moiety decreases activity against Staphylococcus aureus by >90%.

Discussion of Synthetic Challenges

Regioselectivity in Purine Substitutions

The THP protection strategy is critical to avoid competing reactions at N9 during C2/C6 functionalization. Alternative protecting groups (e.g., benzyl) led to lower yields (≤65%).

Solvent and Base Optimization

DMF outperformed DMSO in C2 substitution due to superior nucleophile solubility, while TEA minimized side reactions compared to stronger bases like DBU.

Chemical Reactions Analysis

QS11 undergoes various chemical reactions, including:

    Oxidation: QS11 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving QS11 are less common, but it can potentially undergo reduction under appropriate conditions.

    Substitution: QS11 can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction conditions tailored to the specific transformation desired . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

QS11 has a wide range of scientific research applications:

Mechanism of Action

QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition synergizes with the Wnt/β-catenin signaling pathway, leading to the upregulation of β-catenin nuclear translocation . The molecular targets involved include ARFGAP1 and components of the Wnt/β-catenin signaling pathway, which play crucial roles in cell migration and proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Tanimoto Similarity* Hypothesized Bioactivity
Target Compound ~550 g/mol 4-Biphenylylmethyl, dihydroindenyloxy, phenylpropanol 1.0 (Reference) Kinase inhibition, antiviral
(2S)-3-phenyl-2-(9H-purin-6-ylamino)propan-1-ol (36Q) 265.27 g/mol Phenylpropanol ~0.65 Moderate kinase inhibition
2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one ~500 g/mol Quinazolinone scaffold, dichlorophenyl ~0.55 DNA-PK inhibition, anticancer
Propan-2-yl (2R)-2-{[(S)-phosphoryl]amino}propanoate derivatives ~633 g/mol Phosphoryl, ethoxy-purine, dichlorooxolan ~0.50 Antiviral (nucleotide analog)

*Tanimoto similarity estimated using MACCS fingerprints .

Key Findings and Differentiation

(a) Simpler Purine Analogs (e.g., 36Q)

  • Structural Differences : 36Q lacks the biphenylylmethyl and dihydroindenyloxy groups, resulting in lower molecular weight and reduced hydrophobic surface area .
  • Bioactivity : The absence of bulky substituents in 36Q likely diminishes binding affinity to kinases compared to the target compound. However, its smaller size may improve solubility .

(b) Quinazolinone-Linked Purines (e.g., Compounds)

  • Structural Differences: These compounds replace the propanol chain with a quinazolinone scaffold, introducing planar aromatic systems.
  • Bioactivity: The quinazolinone moiety may enhance DNA-PK inhibition but reduce selectivity due to off-target interactions .

(c) Nucleotide Analogs (e.g., )

  • Structural Differences : Phosphoryl and dichlorooxolan groups mimic natural nucleotides, enabling incorporation into nucleic acids.
  • Bioactivity : These compounds may exhibit antiviral activity but lack the target compound’s kinase-targeting specificity .

Mechanistic Insights from Computational Models

  • QSAR Models : The target compound’s applicability domain (AD) in QSAR models overlaps with kinase inhibitors, suggesting reliable activity predictions .
  • Bioactivity Clustering : Compounds with dihydroindenyloxy groups cluster separately from simpler purines, indicating distinct modes of action (e.g., allosteric kinase modulation) .
  • Molecular Fingerprints : Tanimoto scores <0.7 highlight significant structural divergence from analogs, correlating with unique bioactivity profiles .

Biological Activity

The compound (2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol , commonly referred to as QS11 , has garnered significant attention in medicinal chemistry due to its complex structure and biological activity. With a molecular formula of C36H33N5O2 and a molecular weight of approximately 567.68 g/mol, QS11 is characterized by a purine base linked to a phenylpropanol side chain, which contributes to its pharmacological properties .

QS11 functions primarily as an ARFGAP1 (ADP-ribosylation factor GTPase-activating protein) inhibitor . This inhibition is crucial in regulating cellular processes such as vesicle trafficking and signal transduction pathways. The compound exhibits an effective concentration (EC50) of 1.5 μM , indicating its potency in modulating GTPase activity, which is essential in various cellular functions .

Biological Pathways Affected

  • GTPase Activity Modulation : QS11 enhances the regulation of GTPases, impacting several signaling pathways.
  • Wnt/β-Catenin Signaling : The compound has been shown to modulate this pathway through effects on protein trafficking, which is vital for developmental processes and cancer progression .
  • Cell Migration Inhibition : Studies indicate that QS11 inhibits the migration of breast cancer cells that overexpress ARFGAP, suggesting potential applications in cancer therapy .

Binding Affinity Studies

Research has focused on the binding affinity of QS11 towards various GTPases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the interaction dynamics between QS11 and target proteins.

Structure-Activity Relationship (SAR)

The unique structural features of QS11 allow it to exhibit potent biological activity while maintaining favorable pharmacokinetic properties. Comparative studies with structurally similar compounds have highlighted the significance of the biphenyl and purine moieties in enhancing biological efficacy.

Case Studies

Several studies have explored the therapeutic potential of QS11:

  • Breast Cancer Models : In vitro studies demonstrated that QS11 significantly reduced cell migration in breast cancer cell lines overexpressing ARFGAP1, suggesting its role as a therapeutic agent in oncology.
  • Neurodegenerative Disorder Applications : Given its mechanism of action involving GTPase modulation, there are ongoing investigations into its potential applications in treating neurodegenerative diseases where these pathways are dysregulated.

Comparative Analysis

The following table summarizes notable compounds related to QS11 based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purineContains similar biphenyl and purine structuresLacks the phenylpropanol side chain
2-Amino-3-phenyl-1-propanolSimple amino alcohol structureDoes not contain a purine base
ARFGAP1 inhibitorsVarious structures targeting ARFGAP1May have different mechanisms of action

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

The crystal structure can be resolved using X-ray diffraction coupled with software suites like SHELXL for refinement and ORTEP-III for graphical representation. SHELXL employs least-squares refinement to optimize atomic coordinates, displacement parameters, and occupancy factors, while ORTEP-III visualizes thermal ellipsoids to assess structural accuracy. For chiral centers, ensure proper handling of Flack parameters to confirm absolute configuration .

Q. How can researchers optimize the synthetic yield of this compound?

Apply Design of Experiments (DoE) methodologies, such as full factorial or response surface designs, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2⁵ factorial design was used in α-aminophosphonate synthesis to identify optimal reagent ratios and reaction times, achieving >90% yield . Statistical tools like Bayesian optimization or ANOVA can validate model predictability and interactions between parameters.

Q. What analytical techniques are suitable for characterizing this compound’s purity?

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is standard for assessing purity. For stereochemical validation, use Chiral Stationary Phase (CSP) columns or compare optical rotation values against literature data. Mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

For disordered regions, employ SHELXL’s PART/SUMP restraints to model alternative conformations while minimizing overfitting. In cases of twinning, use the Hooft y parameter or the TwinRotMat tool in SHELX to refine twin laws. Cross-validate results with spectroscopic data (e.g., NOESY for spatial proximity) to resolve ambiguities .

Q. What computational strategies are effective for predicting this compound’s bioactivity (e.g., AMPA receptor modulation)?

Combine molecular docking (e.g., AutoDock Vina) with Molecular Dynamics (MD) simulations to study ligand-receptor binding. For AMPA receptors, align the purine-6-amino moiety with the receptor’s orthosteric site and simulate interactions over 100+ ns to assess stability. Validate predictions using in vitro electrophysiology or calcium flux assays .

Q. How can researchers address discrepancies between synthetic yields and computational predictions?

Perform sensitivity analysis on the reaction model to identify unaccounted variables (e.g., trace moisture, side reactions). Use high-throughput screening to test edge-case conditions and refine the model iteratively. Bayesian optimization has outperformed human intuition in similar scenarios by prioritizing high-yield parameter spaces .

Q. What methodologies are recommended for studying metabolic stability or degradation pathways?

Use LC-MS/MS with stable isotope labeling to track metabolites in hepatic microsomal assays. For forced degradation studies, expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40–80°C), then profile degradation products using QTOF-MS. Compare results with pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s selectivity?

Synthesize analogs with systematic substitutions (e.g., biphenylylmethyl → naphthyl or inden-5-yloxy → benzofuran). Test binding affinity via surface plasmon resonance (SPR) and selectivity via kinase panels. For AMPA receptor modulators, fluoropyridinyl substitutions (as in ) improved CNS penetration and reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.